![molecular formula C9H18ClNO3 B2916181 2-(2-Piperidin-1-ylethoxy)acetic acid;hydrochloride CAS No. 2248397-72-8](/img/structure/B2916181.png)
2-(2-Piperidin-1-ylethoxy)acetic acid;hydrochloride
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Overview
Description
2-(2-Piperidin-1-ylethoxy)acetic acid;hydrochloride is a chemical compound with the CAS Number: 3235-68-5 . It has a molecular weight of 179.65 . The compound is solid in its physical form . The IUPAC name for this compound is 1-piperidinylacetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for 2-(2-Piperidin-1-ylethoxy)acetic acid;hydrochloride is 1S/C7H13NO2.ClH/c9-7(10)6-8-4-2-1-3-5-8;/h1-6H2,(H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 2-(2-Piperidin-1-ylethoxy)acetic acid;hydrochloride are not available, it’s known that piperidine derivatives can participate in various chemical reactions. For instance, they can undergo intramolecular hydroamination reactions .Physical And Chemical Properties Analysis
2-(2-Piperidin-1-ylethoxy)acetic acid;hydrochloride is a solid compound . It has a molecular weight of 179.65 . The IUPAC name for this compound is 1-piperidinylacetic acid hydrochloride .Scientific Research Applications
Synthesis and Characterization
Tsui and Wood (1979) outlined a method for synthesizing piperidine-alkanoic acid hydrochlorides, including 2- and 3-piperidine-acetic acid, via hydrogenation of corresponding pyridine-alkanoic acid hydrochlorides. This process underscores the compound's utility as a synthetic intermediate in organic chemistry (Tsui & Wood, 1979).
Pharmaceutical Research
Cetirizine, a piperazine antihistamine, derived from hydroxyzine, illustrates the compound's application in the development of new pharmacological agents. Cetirizine's synthesis involves a related structure, underscoring the potential of 2-(2-Piperidin-1-ylethoxy)acetic acid; hydrochloride in the generation of antihistamines (Arlette, 1991).
Molecular Structure Analysis
The crystal and molecular structure of related compounds, such as 4-carboxypiperidinium chloride, have been characterized to understand their physicochemical properties better. This research contributes to the broader knowledge of similar compounds' structural characteristics and potential applications in material science and drug design (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Bioconjugate Chemistry
Frisch, Boeckler, and Schuber (1996) demonstrated the use of polyoxyethylene-based heterobifunctional cross-linking reagents for coupling peptides to liposomes, highlighting the compound's role in bioconjugate chemistry and potential applications in drug delivery systems (Frisch, Boeckler, & Schuber, 1996).
Mechanism of Action
Target of Action
The compound 2-(2-Piperidin-1-ylethoxy)acetic acid;hydrochloride, also known as C9H18ClNO3, is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives have a wide range of pharmacological activities
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
As a piperidine derivative, it is likely to have a range of biological activities
properties
IUPAC Name |
2-(2-piperidin-1-ylethoxy)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c11-9(12)8-13-7-6-10-4-2-1-3-5-10;/h1-8H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDACVRCQFDIYQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Piperidin-1-ylethoxy)acetic acid;hydrochloride |
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